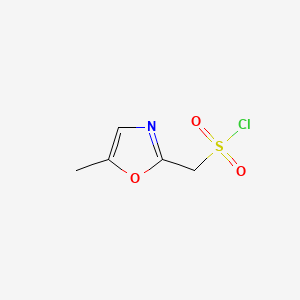
(5-Methyloxazol-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyloxazol-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H7ClNO3S. It is a derivative of methanesulfonyl chloride, featuring a methyloxazole ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Methyloxazol-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common route involves the reaction of methanesulfonyl chloride with 5-methyloxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Methyloxazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Addition Reactions: It can add to alkenes and alkynes, forming sulfonylated products.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures for substitution reactions, ambient conditions for addition reactions
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(5-Methyloxazol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methyloxazol-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, typically nitrogen, oxygen, or sulfur. This reaction often proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in the formation of the final product.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the oxazole ring, used in similar reactions.
(5-Methylisoxazol-3-yl)methanesulfonyl chloride: A structural isomer with the isoxazole ring instead of the oxazole ring.
(5-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride: Another analog with a tetrahydrofuran ring.
Uniqueness
(5-Methyloxazol-2-yl)methanesulfonyl chloride is unique due to the presence of the methyloxazole ring, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the oxazole ring is required for biological activity or chemical functionality.
Properties
Molecular Formula |
C5H6ClNO3S |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-7-5(10-4)3-11(6,8)9/h2H,3H2,1H3 |
InChI Key |
ILORDOFYQKXBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















